N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a 2-chlorobenzyl group attached to an acetamide moiety, which is further linked via a sulfanyl bridge to a 3-oxo-3,4-dihydropyrazine ring substituted with a 4-fluorophenyl group. The molecule’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to halogenated motifs and heterocyclic scaffolds .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-16-4-2-1-3-13(16)11-23-17(25)12-27-18-19(26)24(10-9-22-18)15-7-5-14(21)6-8-15/h1-10H,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOMDGOSPUOJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dihydropyrazinyl Moiety: This step involves the reaction of 4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazine with a suitable thiol reagent to introduce the sulfanyl group.
Attachment of the Chlorophenyl Group: The 2-chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where the chlorophenylmethyl halide reacts with the intermediate formed in the previous step.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrazinyl moiety, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffold Variations
The target compound’s pyrazine-dione core differentiates it from analogs with triazole, pyrimidine, or oxadiazole systems:
- Triazole Derivatives () : Compounds like N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides feature a triazole ring with pyridine substitution. The triazole’s nitrogen-rich structure facilitates stronger π-π stacking and metal coordination, which may enhance antimicrobial activity .
- Pyrimidine Analogs (): N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide contains a diaminopyrimidine core, offering additional hydrogen-bond donor sites (NH₂ groups) that could improve target binding affinity compared to the pyrazine-dione’s ketone .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Bioactivity
- Halogenation Patterns: The target compound’s 2-chlorophenyl and 4-fluorophenyl groups balance lipophilicity (logP ~3.5) and electronic effects. In contrast, BG13468 () substitutes a 3-chloro-4-methoxyphenyl group, where methoxy increases electron density, possibly reducing metabolic stability compared to fluorine .
- Sulfanyl-Acetamide Linker: The sulfanyl bridge in the target compound and analogs (e.g., ’s 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide) provides conformational flexibility. However, the 2-aminophenyl group in introduces a hydrogen-bond donor, which is absent in the target compound’s pyrazine system .
Table 2: Substituent Impact on Properties
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19ClFN5OS2
- Molecular Weight : 452.0 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits various biological activities, particularly in the realm of antimicrobial , anti-inflammatory , and antitumor effects. Below is a summary of the key areas of biological activity based on current research.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound display significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in experimental models. For instance, studies involving rat models of adjuvant-induced arthritis indicated that related compounds could significantly attenuate inflammation markers and joint swelling, highlighting their therapeutic potential in inflammatory diseases .
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases .
- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways that regulate inflammation and cell growth.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds to establish structure-activity relationships (SAR). For instance:
- A study synthesized several derivatives and evaluated their AChE inhibitory activity, with some showing promising results comparable to known inhibitors .
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| Compound A | 2.7 | AChE Inhibition |
| Compound B | 5.0 | Antimicrobial |
| Compound C | 3.5 | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
